2-Isopropyl-5-methylcyclohexyl ((2,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate

Description

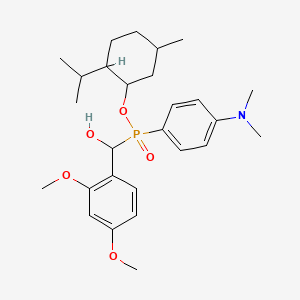

The compound 2-Isopropyl-5-methylcyclohexyl ((2,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a chiral organophosphorus derivative characterized by a 2-isopropyl-5-methylcyclohexyl backbone linked to a phosphorus center. The phosphorus atom is substituted with three distinct groups:

- A 2,4-dimethoxyphenyl(hydroxy)methyl moiety (providing both steric bulk and hydrogen-bonding capability).

- A 4-(dimethylamino)phenyl group (introducing electron-donating properties).

- The 2-isopropyl-5-methylcyclohexyl ester (contributing to chiral and lipophilic characteristics).

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-[[4-(dimethylamino)phenyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40NO5P/c1-18(2)23-14-8-19(3)16-26(23)33-34(30,22-12-9-20(10-13-22)28(4)5)27(29)24-15-11-21(31-6)17-25(24)32-7/h9-13,15,17-19,23,26-27,29H,8,14,16H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVAZARWXKIWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=C(C=C(C=C3)OC)OC)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-Isopropyl-5-methylcyclohexyl ((2,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a phosphinate derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups, which may contribute to its biological activity. The presence of a phosphinate group is particularly noteworthy as phosphonates and phosphinates are known for their diverse interactions in biological systems.

| Component | Description |

|---|---|

| Molecular Formula | C23H34N2O5P |

| Molecular Weight | Approximately 442.52 g/mol |

| Functional Groups | Phosphinate, dimethoxyphenyl, dimethylamino |

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, leading to various cellular responses. The exact pathways remain under investigation but are likely to involve:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes.

- Receptor Modulation: It could interact with receptors, potentially affecting signal transduction pathways.

Anticancer Activity

Recent research has indicated that compounds similar to 2-Isopropyl-5-methylcyclohexyl phosphinates exhibit significant anticancer properties. For instance, studies have shown that related phosphinate compounds can inhibit topoisomerase II (topoII), an enzyme critical for DNA replication and repair.

- In Vitro Studies: In assays measuring antiproliferative activity against various cancer cell lines (e.g., HeLa, A549), compounds showed IC50 values in the low micromolar range, indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Etoposide | HeLa | 47.5 ± 2.2 |

| Merbarone | A549 | 26.0 ± 4.7 |

| Compound X | DU145 | <5.0 |

Mechanistic Insights

The mechanism behind the anticancer effects involves the induction of apoptosis in cancer cells and the disruption of cell cycle progression. For example, structural modifications in related compounds have been shown to enhance their potency against cancer cells by improving their ability to bind to target enzymes .

Case Studies

-

Study on Topoisomerase Inhibition:

A study evaluated the inhibitory effects of various phosphinate derivatives on topoII activity. The results indicated that structural variations significantly influenced potency, with some derivatives showing enhanced activity compared to standard chemotherapeutics like etoposide . -

Cytotoxicity Assessment:

In another investigation, the cytotoxic effects of similar phosphinates were assessed across multiple cancer cell lines. The findings revealed that specific modifications led to improved metabolic stability and solubility, correlating with increased biological activity .

Applications in Medicinal Chemistry

Given its potential biological activities, 2-Isopropyl-5-methylcyclohexyl phosphinate could serve as a lead compound in drug development. Its unique structural features may allow for:

- Development of Anticancer Agents: Targeting specific cancer pathways through enzyme inhibition.

- Biochemical Probes: Investigating cellular processes and molecular interactions in research settings.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 2-isopropyl-5-methylcyclohexyl backbone but differ in phosphorus substituents:

Substituent Effects on Properties

- Electron-Donating vs. Withdrawing Groups: The 4-(dimethylamino)phenyl group in the target compound introduces strong electron-donating effects, enhancing phosphorus nucleophilicity compared to phenyl or cyclohexyl groups in analogs .

- Steric and Hydrogen-Bonding Effects :

- The (hydroxy)methyl group enables hydrogen bonding, which may influence solubility and crystallinity, contrasting with purely hydrophobic substituents (e.g., isopropyl, cyclohexyl) in analogs .

- Bulky substituents (e.g., 2-isopropyl-5-methylcyclohexyl) enforce chiral environments, critical for asymmetric synthesis applications .

Crystallographic and Geometric Analysis

- Crystal Packing : Analogs like 2-isopropyl-5-methylcyclohexyl diphenylphosphonamidate exhibit one-dimensional chains stabilized by N–H⋯O hydrogen bonds (torsion angles: -45.0° to -170.0°) . The target compound’s hydroxy group may facilitate similar intermolecular interactions.

- Tetrahedral Geometry : All analogs adopt irregular tetrahedral geometries around phosphorus, with bond angles and lengths influenced by substituent bulk. For example, phenyl groups introduce planar rigidity, while cyclohexyl/isopropyl groups increase steric hindrance .

Q & A

Q. What are the established synthetic routes for this phosphinate compound, and what reaction conditions are critical for achieving high yield?

The compound is synthesized via nucleophilic substitution, such as reacting O-menthyl phenylphosphoryl chloride with a Grignard reagent (e.g., cyclohexyl magnesium chloride) under anhydrous conditions. Critical parameters include maintaining a temperature gradient (-78°C to room temperature), inert atmosphere (argon/nitrogen), and precise stoichiometry. Post-synthesis purification via silica gel column chromatography (hexane:ethyl acetate gradient) ensures high purity. Yield optimization requires controlling moisture levels and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

X-ray crystallography is definitive for structural elucidation, providing bond angles (e.g., O1–P1–C17 = 114.04°) and torsion angles (e.g., C17–P1–O1–C3 = 171.9°) critical for stereochemical assignment . Complementary techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic δ 6.8–7.2 ppm) and quaternary carbons.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).

Q. What chromatographic methods are recommended for purity analysis and diastereomer separation?

Reverse-phase HPLC with a C18 column and mobile phase (methanol:sodium acetate/1-octanesulfonate buffer, 65:35 v/v, pH 4.6) achieves baseline separation of diastereomers. UV detection at 254 nm is optimal for phosphinate derivatives. System suitability requires resolution >2.0 between peaks and theoretical plates >2000 .

Advanced Questions

Q. How can researchers resolve contradictions between computational modeling and experimental spectroscopic data for conformational isomers?

Discrepancies arise from dynamic effects (e.g., rotational barriers in dimethoxyphenyl groups). Mitigation strategies include:

Q. What experimental design considerations are critical for studying environmental fate in aquatic systems?

Adopt a tiered approach:

Hydrolysis kinetics : Measure half-lives at pH 4–9 and 10–40°C using LC-MS/MS quantification.

Microcosm studies : Use ¹⁴C-labeled compound to track biodegradation pathways (aerobic/anaerobic).

Metabolite identification : Employ high-resolution orbitrap MS/MS with isotopic pattern matching.

Statistical models should incorporate sediment-water partitioning (log Kd) and bioaccumulation factors .

Q. How should catalytic applications be optimized given the sterically hindered phosphinate group?

- Ligand screening : Test transition metals (Pd, Rh) with varying oxidation states and counterions (e.g., Cl⁻ vs. OTf⁻).

- Kinetic profiling : Monitor reaction rates under inert conditions to assess phosphinate’s coordination efficiency.

- Single-crystal X-ray of metal complexes : Reveals distorted trigonal bipyramidal geometries that influence enantioselectivity in cross-coupling reactions .

Q. How can stability studies be designed to evaluate degradation under photolytic conditions?

- Forced degradation : Expose solutions (acetonitrile/water) to UV light (254 nm) for 24–72 hours.

- Degradant profiling : Use UPLC-PDA-QDa to identify photoproducts (e.g., demethylation or phosphinate cleavage).

- Kinetic modeling : Apply pseudo-first-order kinetics to estimate degradation rate constants (kobs) .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding substituent orientation?

- Overhauser effect spectroscopy (NOESY) : Detects through-space interactions between protons (e.g., dimethoxyphenyl and isopropyl groups).

- Torsion angle validation : Compare X-ray-derived angles (e.g., C11–P1–C17 = 108.49°) with DFT-optimized geometries.

- Multi-nuclear NMR : ³¹P NMR clarifies phosphinate coordination, while ¹H-¹H COSY confirms spin systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.